molecular formula C17H15FN2O B11547830 N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide

N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide

Cat. No.: B11547830
M. Wt: 282.31 g/mol
InChI Key: QFTZYNFWNUHNGG-DUPDGBOPSA-N
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Description

N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is an organic compound with the molecular formula C₁₅H₁₃FN₂O It is characterized by the presence of a fluorophenyl group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide typically involves the condensation of 2-fluorobenzaldehyde with benzohydrazide under acidic or basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazides.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N’-[(2E,3E)-4-(2-fluorophenyl)-3-buten-2-ylidene]benzohydrazide
  • 3-Bromo-N’-[(2Z,3E)-4-(2-fluorophenyl)-3-buten-2-ylidene]benzohydrazide

Uniqueness

N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

N-[(E)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H15FN2O/c1-13(11-12-14-7-5-6-10-16(14)18)19-20-17(21)15-8-3-2-4-9-15/h2-12H,1H3,(H,20,21)/b12-11+,19-13+

InChI Key

QFTZYNFWNUHNGG-DUPDGBOPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C=C/C2=CC=CC=C2F

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C=CC2=CC=CC=C2F

solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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